ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate
CAS No.: 852451-06-0
Cat. No.: VC11885168
Molecular Formula: C15H13FN4O3
Molecular Weight: 316.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852451-06-0 |
|---|---|
| Molecular Formula | C15H13FN4O3 |
| Molecular Weight | 316.29 g/mol |
| IUPAC Name | ethyl 2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate |
| Standard InChI | InChI=1S/C15H13FN4O3/c1-2-23-13(21)8-19-9-17-14-12(15(19)22)7-18-20(14)11-5-3-10(16)4-6-11/h3-7,9H,2,8H2,1H3 |
| Standard InChI Key | YVBOFLUIPYAOFE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F |
| Canonical SMILES | CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is C₁₅H₁₃FN₄O₃, with a molecular weight of 316.29 g/mol. Its IUPAC name reflects the substitution pattern: the pyrazolo[3,4-d]pyrimidine core is substituted at position 1 with a 4-fluorophenyl group and at position 5 with an ethyl acetate moiety. The canonical SMILES string, CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F, encodes this arrangement.
Structural Features
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Pyrazolo[3,4-d]pyrimidine Core: A bicyclic system comprising fused pyrazole and pyrimidine rings. This scaffold is electron-deficient, facilitating interactions with biological targets like kinases .
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4-Fluorophenyl Substituent: The fluorine atom at the para position enhances lipophilicity and metabolic stability, common in drug design to improve pharmacokinetics .
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Ethyl Acetate Side Chain: Introduces steric bulk and modulates solubility. The ester group may serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .
Physicochemical Properties
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LogP: Estimated at ~2.5–3.0, indicating moderate lipophilicity suitable for membrane permeability.
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Hydrogen Bond Acceptors/Donors: 6 acceptors (N, O) and 1 donor (NH), influencing solubility and target binding.
Synthesis and Optimization
The synthesis of ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate involves multi-step organic reactions, as outlined below :
Key Synthetic Steps
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Formation of Pyrazolo[3,4-d]pyrimidine Core:
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Introduction of Ethyl Acetate Side Chain:
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Purification:
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Recrystallization from ethanol or chromatography on silica gel achieves >95% purity.
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Challenges and Solutions
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Regioselectivity: The reaction conditions must favor formation of the 1-(4-fluorophenyl) regioisomer over alternatives. Microwave-assisted synthesis has been reported to improve yield and selectivity .
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Ester Hydrolysis: Careful control of pH and temperature prevents premature hydrolysis of the ethyl acetate group during synthesis.
Mechanism of Action
Ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate exhibits biological activity through targeted interactions with enzymes and receptors:
Kinase Inhibition
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EGFR Tyrosine Kinase: Pyrazolo[3,4-d]pyrimidines mimic ATP’s purine moiety, binding to the kinase’s hydrophobic pocket. The 4-fluorophenyl group enhances affinity via van der Waals interactions, while the ethyl acetate side chain modulates selectivity .
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Mycobacterial ATP Synthase: Structural analogs inhibit ATP synthesis in Mycobacterium tuberculosis (MIC ≤1.5 µg/mL), with the 4-fluorophenyl group critical for potency .
Antimicrobial Activity
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Bacterial Growth Inhibition: Disruption of DNA gyrase or topoisomerase IV has been proposed, though exact targets remain under investigation .
Therapeutic Applications
Antitubercular Activity
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Mycobacterium tuberculosis: Analogous compounds show MIC values of 0.2–1.5 µg/mL in both MABA and LORA assays, outperforming first-line drugs like isoniazid .
Comparative Analysis with Analogues
Key Insights:
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The 4-fluorophenyl group enhances target binding compared to methyl or hydroxyethyl substituents .
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Sulfanyl derivatives (e.g., EVT-2502399) show divergent activities, underscoring the scaffold’s versatility.
Future Directions
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